molecular formula C9H11Cl B3052180 1-(2-Chloroethyl)-2-methylbenzene CAS No. 39199-37-6

1-(2-Chloroethyl)-2-methylbenzene

Cat. No. B3052180
CAS RN: 39199-37-6
M. Wt: 154.63 g/mol
InChI Key: IPQIQERVBHGGCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Electrosynthesis and Mechanisms

  • Electrosynthetic Routes : A study by Du and Peters (2010) explored the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes. This process leads to the production of 1-nitro-2-vinylbenzene and 1H-indole, indicating potential applications in electrosynthesis and organic synthesis Du & Peters, 2010.

Pyrolysis and Decomposition Studies

  • Gas-Phase Thermal Decomposition : Research by Maccoll and Umaña (1975) investigated the gas-phase thermal decomposition of 1-(1-chloroethyl)-2-methylbenzene. The study found that the primary products were o-methylstyrene and hydrogen chloride, which could inform understanding of the compound's thermal stability and decomposition pathways Maccoll & Umaña, 1975.

Thermochemistry and Molecular Interactions

  • Enthalpies of Formation : Nesterova et al. (1985) studied the isomerization equilibria of various isopropylchlorobenzenes, including derivatives of 1-(2-chloroethyl)-2-methylbenzene. This research provides valuable data on the molar enthalpies of formation, aiding in the understanding of its thermochemical properties Nesterova et al., 1985.

Polymerisation Mechanisms

  • Polymerisation Processes : A study by Hontis et al. (1999) revealed that both radical and anionic polymerisation mechanisms occur in the synthesis of poly(p-arylene vinylene) precursors using chloromethyl-4-(n-butylsulfinyl)methylbenzene derivatives. This insight is crucial for the development of novel polymeric materials Hontis et al., 1999.

Alkylating Intermediates in Chemical Degradation

  • Formation of 2-Chloroethanol : Reed et al. (1975) demonstrated the formation of 2-chloroethanol during the chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. This study suggests a possible role of 1-(2-chloroethyl)-2-methylbenzene derivatives as alkylating intermediates in chemical reactions Reed et al., 1975.

Vapor Pressure and Fusion Enthalpies

  • Thermochemical Studies : Verevkin et al. (2015) investigated the vapor pressures and vaporization enthalpies of various halogen-substituted methylbenzenes. Their findings contribute to a deeper understanding of the physical properties of these compounds, including 1-(2-chloroethyl)-2-methylbenzene derivatives Verevkin et al., 2015.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and disposal .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

1-(2-chloroethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQIQERVBHGGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959975
Record name 1-(2-Chloroethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-2-methylbenzene

CAS RN

39199-37-6
Record name 1-(2-Chloroethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39199-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC115885
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Record name 1-(2-Chloroethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-2-methylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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